![molecular formula C18H20N2O4S B2556387 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1171075-35-6](/img/structure/B2556387.png)
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Description
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, also known as MT7, is a novel compound with potential applications in scientific research. MT7 is a small molecule that has been synthesized through a multi-step process, and its chemical structure has been characterized using various analytical techniques.
Scientific Research Applications
- Fungicide : Metalaxyl is widely used as a systemic fungicide to control fungal diseases in crops. It effectively targets oomycetes (water molds) and inhibits their growth by disrupting RNA synthesis. Farmers apply it to seeds, soil, or foliage to protect crops such as potatoes, grapes, and vegetables from diseases like downy mildew and late blight .
- Building Block for Benzamides : Methoxyacetyl chloride, a derivative of Metalaxyl, is used to synthesize N-(2-methoxyacetyl)-benzamides. These compounds have applications in medicinal chemistry and drug development .
- Catalyst Synthesis : Researchers have modified the metal-organic framework MIL-101 using Metalaxyl. The resulting catalyst is effective in cycloaddition reactions, such as the conversion of carbon dioxide (CO₂) with propylene oxide .
- Crystallography : Metalaxyl’s crystal structure has been studied. It is isostructural with N-(2-methoxyacetyl)-N-(2,6-xylyl)-3-amino-1,3-oxazolidin-2-one. The compound’s unique conformation provides insights into its properties and reactivity .
Agriculture and Plant Pathology
Chemical Synthesis
Metal-Organic Framework (MOF) Modification
Structural Studies
properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-13-18(21)20-11-5-6-14-9-10-15(12-17(14)20)19-25(22,23)16-7-3-2-4-8-16/h2-4,7-10,12,19H,5-6,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDKPJRHHVAOIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide |
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